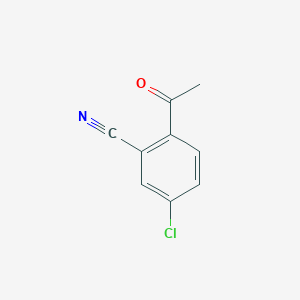

2-Acetyl-5-chlorobenzonitrile

Description

Contextualization within Benzonitrile (B105546) Chemistry

Benzonitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to a benzene (B151609) ring. This class of compounds serves as crucial intermediates in the production of pharmaceuticals, dyes, and agrochemicals. cefacilinasbiotics.comvcarechemicals.comchemicalbook.com The reactivity of the nitrile group, along with the stability of the aromatic ring, makes them versatile precursors in synthetic chemistry. google.com

Substituted benzonitriles, which have additional functional groups on the benzene ring, are particularly important. For instance, 2-chlorobenzonitrile (B47944) is a key intermediate for dyes and pharmaceuticals, including anti-malarial drugs. lookchem.comwikipedia.org Similarly, 2-amino-5-chlorobenzonitrile (B58002) is a precursor for synthesizing pharmacologically significant compounds like benzodiazepine (B76468) derivatives, which include tranquilizers and muscle relaxants. chemicalbook.comsigmaaldrich.com

2-Acetyl-5-chlorobenzonitrile fits within this context as a trifunctional building block. The presence of the acetyl group (a ketone), the chloro group (a halogen), and the nitrile group offers chemists a wide array of options for sequential and selective chemical transformations. This multifunctionality allows for the construction of complex molecular architectures from a single, well-defined starting material.

Comparison of this compound with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| This compound | C9H6ClNO | 179.61 | Contains acetyl, chloro, and nitrile groups. |

| 2-Chlorobenzonitrile | C7H4ClN | 137.57 | Lacks the acetyl group; used as an intermediate for dyes and pharmaceuticals. lookchem.comnih.gov |

| 2-Amino-5-chlorobenzonitrile | C7H5ClN2 | 152.58 | Features an amino group instead of acetyl; precursor to benzodiazepines. chemicalbook.comsigmaaldrich.com |

| 4-Acetylbenzonitrile | C9H7NO | 145.16 | Lacks the chloro substituent; used in medicinal chemistry for developing chalcone (B49325) hybrids. forecastchemicals.comcymitquimica.com |

Academic Significance and Research Gaps

The academic significance of this compound lies in its potential as a versatile synthetic intermediate. The three distinct functional groups on the aromatic ring possess different reactivities, allowing for a range of chemical modifications:

While the synthetic utility of related compounds like 2-chlorobenzonitrile and various acetylbenzonitriles is well-documented, a significant research gap exists for this compound itself. Much of the available literature focuses on its isomers or related derivatives. For example, there are established methods for synthesizing 2-acetyl-substituted benzo[b]thiophenes from 2-chlorobenzonitriles, but specific studies detailing the reaction pathways and applications of this compound are less common. sci-hub.se This lack of extensive research presents an opportunity for further investigation into its unique reactivity and potential to serve as a precursor for novel compounds.

Overview of Current Research Trajectories

Current research involving substituted benzonitriles is heavily focused on the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals. The research trajectories for a compound like this compound are therefore likely to be directed towards its use as a strategic starting material in multi-step synthetic sequences.

One promising area is the synthesis of complex heterocyclic systems. The functional groups of this compound can be manipulated to construct fused ring systems. For example, the acetyl and nitrile groups could potentially be used to build pyrazole (B372694) or isoxazole (B147169) rings adjacent to the benzene ring, while the chlorine atom offers a site for introducing further complexity. Research on related benzonitriles has shown their utility in creating inhibitors of Hepatitis C Virus and other biologically active molecules. acs.org For instance, 2-((4-arylpiperazin-1-yl)methyl)benzonitrile derivatives have been identified as potent HCV entry inhibitors. acs.org

Another research direction involves leveraging the compound in medicinal chemistry to develop new therapeutic agents. The benzonitrile moiety is present in several FDA-approved drugs, and its derivatives are often explored for their interactions with biological targets. nih.gov The specific substitution pattern of this compound could lead to compounds with unique pharmacological profiles. The exploration of its derivatives as potential enzyme inhibitors or receptor modulators represents a fertile ground for future research.

Structure

3D Structure

Properties

IUPAC Name |

2-acetyl-5-chlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZOFPTNNZFMALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101307141 | |

| Record name | 2-Acetyl-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363508-12-6 | |

| Record name | 2-Acetyl-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363508-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101307141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Acetyl 5 Chlorobenzonitrile and Analogues

Direct Synthesis Approaches

Direct synthesis aims to introduce the acetyl and chloro groups onto a benzonitrile (B105546) scaffold in a minimal number of steps, enhancing efficiency and reducing waste.

Multi-step syntheses are often required to achieve the desired substitution pattern on the benzonitrile ring, especially when direct methods are not feasible or result in low yields. A common strategy involves the functionalization of a pre-existing aromatic ring followed by the introduction or modification of the nitrile group.

For instance, a laboratory synthesis of a related compound, 2-amino-5-chlorobenzonitrile (B58002), illustrates a typical multi-step approach that could be adapted. This process begins with the ring chlorination of anthranilic acid using sulphuryl chloride to produce 5-chloroanthranilic acid. This intermediate is then converted to its corresponding acid chloride with thionyl chloride. Subsequent amination of the acid chloride yields 2-amino-5-chlorobenzamide, which is finally dehydrated using a powerful agent like phosphorus pentoxide (P₂O₅) to afford the target 2-amino-5-chlorobenzonitrile. chemicalbook.com This sequence highlights a common pathway of building complexity on a simple aromatic precursor.

Another general approach could start with a Friedel-Crafts acylation of a suitable chlorobenzene (B131634) derivative to introduce the acetyl group, followed by steps to introduce the nitrile functionality. For example, the acylation of benzene (B151609) with acetyl chloride can form acetophenone, which can then undergo nitration and subsequent oxidation and other transformations to yield functionalized benzoic acids. quora.com These can then be converted to the corresponding benzonitriles.

A one-step protocol for preparing substituted 2-acetylbenzo[b]thiophenes from commercially available aromatic halides provides a model for the initial nucleophilic substitution that could be part of a multi-step synthesis. thieme-connect.com This method uses water as a reaction medium, highlighting a move towards greener chemistry. thieme-connect.com

The synthesis of various substituted benzonitriles often serves as a precursor for more complex molecules. For example, 2-chlorobenzonitrile (B47944) is an intermediate for agrochemicals and pharmaceuticals. lookchem.com Its synthesis can be achieved by the reaction of o-chlorobenzoic acid with urea. lookchem.com

Table 1: Example of a Multi-Step Synthesis for a Benzonitrile Analogue

| Step | Reactant | Reagent(s) | Product |

| 1 | Anthranilic acid | Sulphuryl chloride | 5-Chloroanthranilic acid |

| 2 | 5-Chloroanthranilic acid | Thionyl chloride | 2-Amino-5-chlorobenzoyl chloride |

| 3 | 2-Amino-5-chlorobenzoyl chloride | Liquor ammonia (B1221849) | 2-Amino-5-chlorobenzamide |

| 4 | 2-Amino-5-chlorobenzamide | Phosphorus pentoxide (P₂O₅) | 2-Amino-5-chlorobenzonitrile |

This table illustrates a documented pathway to an analogue and does not represent a direct synthesis of 2-Acetyl-5-chlorobenzonitrile. chemicalbook.com

Convergent and divergent strategies offer flexibility in creating libraries of related compounds. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together in the final steps. A divergent approach starts with a common intermediate that is then elaborated into a variety of different products.

For example, a divergent synthesis could start with a functionalized benzonitrile that can then be subjected to various reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful tool in this context, allowing for the introduction of a wide range of aryl groups. For example, 4-chlorobenzonitrile (B146240) has been successfully coupled with various heteroaryltrifluoroborates, demonstrating the versatility of this approach for creating diverse analogues. acs.org

A convergent synthesis of a complex benzonitile derivative might involve the separate synthesis of a chlorinated aromatic component and an acetyl-containing fragment, which are then combined.

Precursor-Based Synthesis

This approach focuses on the strategic manipulation of precursor molecules to install the desired functional groups while preserving the essential benzonitrile core.

The nitrile group is relatively robust but can be sensitive to certain reaction conditions. Therefore, strategies to protect or retain the nitrile group during subsequent functionalization steps are critical. The nitrile group is generally stable under conditions such as palladium-catalyzed cross-coupling reactions, allowing for extensive modification of the aromatic ring without affecting the cyano functionality.

However, in reactions involving strong nucleophiles or harsh acidic or basic conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid. To circumvent this, milder reaction conditions are often employed. For instance, the hydration of nitriles to amides can be achieved selectively using rhodium(I)-N-heterocyclic carbene complex catalysts in air, which can be a desirable transformation in some synthetic routes but must be avoided if the nitrile is to be retained. mdpi.com

Directed C-H functionalization has emerged as a powerful tool for the selective introduction of substituents onto aromatic rings. The cyano group itself can act as a directing group in some metal-catalyzed reactions. Palladium-catalyzed ortho-halogenation of arylnitriles, using the cyano group to direct the substitution, has been demonstrated for iodine, bromine, and chlorine. acs.org This method provides a direct route to ortho-functionalized benzonitriles.

Similarly, the acetyl group can direct further substitution. While the acetyl group is a deactivating group in classical electrophilic aromatic substitution, directing incoming electrophiles to the meta position, modern C-H activation strategies can override this directing effect. For example, iron-catalyzed alkylation of alkyl-aryl ketones has been shown to occur at the ortho position. rsc.org

Palladium-catalyzed meta-C-H chlorination of anilines and phenols has been achieved using a norbornene mediator, showcasing advanced strategies for selective halogenation. nih.gov While not directly applied to benzonitriles, these methods highlight the potential for developing highly selective chlorination protocols. The reaction of liquid chlorobenzene or benzonitrile with chlorine under free-radical conditions can lead to a mixture of dichlorobenzenes and chlorobenzonitriles. researchgate.net

An improved protocol for N-acetyl enamine formation involves the LiBr-mediated addition of MeLi to substituted nitriles, which results in enamides that can be valuable intermediates. acs.org

Ammoxidation is a major industrial process for the synthesis of nitriles from the corresponding methyl-substituted aromatic compounds. This process involves the reaction of the methylarene with ammonia and oxygen (or air) at high temperatures over a catalyst. atamanchemicals.com For example, benzonitrile can be produced in high yield by the vapor-phase catalytic ammoxidation of toluene (B28343). atamanchemicals.comgoogle.com

This methodology can be extended to substituted toluenes to produce functionalized benzonitriles. The ammoxidation of 2,6-dichlorotoluene (B125461) to 2,6-dichlorobenzonitrile (B3417380) has been studied extensively, with promoted vanadium phosphate (B84403) (VPO) catalysts showing high conversion and yield. researchgate.net The ammoxidation of chlorotoluenes is a widely used route for synthesizing various chlorobenzonitriles. researchgate.net A series of V₂O₅/Al₂O₃ catalysts have been used for the one-step synthesis of 2-chlorobenzonitrile from 2-chlorotoluene (B165313) via ammoxidation. researchgate.net

The reaction mechanism is thought to proceed through the formation of a benzaldehyde (B42025) intermediate, followed by reaction with ammonia to form an imine, which is then oxidatively dehydrogenated to the nitrile. researchgate.netiitm.ac.in

Table 2: Catalyst Systems for Ammoxidation of Toluene Derivatives

| Substrate | Catalyst | Promoter(s) | Product | Yield | Reference |

| 2,6-Dichlorotoluene | Vanadyl pyrophosphate | Chromium, Titania | 2,6-Dichlorobenzonitrile | ~80% | researchgate.net |

| Toluene | V₂O₅/Al₂O₃ | - | Benzonitrile | High | researchgate.net |

| Toluene | MoO₃/ZrO₂–γ-Al₂O₃ | - | Benzonitrile | 67% selectivity | researchgate.net |

Catalytic Synthesis Protocols

Catalytic methods offer efficient and selective routes to this compound and related compounds. These protocols often involve transition metals or organocatalysts to facilitate the desired chemical transformations.

Organocatalysis and Metal-Free Approaches

In recent years, organocatalysis and metal-free synthetic methods have gained prominence as sustainable alternatives to transition metal-catalyzed reactions. These approaches avoid the use of potentially toxic and expensive heavy metals.

A metal-free protocol for the synthesis of 2-aminated quinazolines has been reported, starting from 2-aminobenzophenones and cyanamides in the presence of an acid or base catalyst like p-toluenesulfonic acid (PTSA) or potassium tert-butoxide (KOtBu). mdpi.com While not a direct synthesis of this compound, this demonstrates the potential of metal-free catalysis in constructing complex molecules from benzonitrile precursors.

The synthesis of 3,3-disubstituted isoindolinones, which can be derived from 2-acetylbenzonitriles, has been achieved using organocatalytic asymmetric methods. researchgate.net For example, the reaction of 2-acetylbenzonitrile (B2691112) with various nucleophiles can be promoted by a simple base like potassium carbonate. researchgate.net Furthermore, the asymmetric synthesis of a key intermediate for bioactive isoindolinones has been developed using organocatalysis, highlighting the power of this approach in creating chiral molecules. researchgate.net Bifunctional organocatalysts, such as those derived from trans-1,2-diaminocyclohexane (Takemoto's catalyst), have been successfully employed in the asymmetric synthesis of isoindolinones. acs.org

Metal-free oxidative coupling reactions can also be utilized. For instance, the synthesis of quinazolines has been achieved using Rose Bengal as a photoredox organocatalyst under visible light irradiation. mdpi.com This highlights the growing interest in using light as a green energy source to drive chemical reactions without the need for metal catalysts.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in water or without a solvent are key tenets of green chemistry. A metal-free protocol for the construction of aminated isoquinoline (B145761) frameworks from 2-(2-oxo-2-arylethyl)benzonitrile has been developed in an aqueous medium. rsc.orgresearchgate.net This method is operationally simple, atom-economical, and avoids the use of toxic organic solvents. rsc.orgresearchgate.net The transformation of aldehydes into nitriles has also been efficiently performed in buffered aqueous solutions using O-phenylhydroxylamine hydrochloride. nih.gov

Solvent-free synthesis is another attractive green chemistry approach. The dehydration of aldoximes to nitriles has been achieved using stannic chloride (SnCl₄) under solvent-free conditions, offering an environmentally benign method. sphinxsai.com Microwave-assisted solvent-free synthesis has also been employed for the creation of various organic compounds, demonstrating rapid reaction times and high efficiency. oatext.com

Table 2: Green Synthesis Approaches for Nitriles and Derivatives

| Reaction Type | Conditions | Key Advantage | Reference |

|---|---|---|---|

| Aminated isoquinoline synthesis | Aqueous medium, metal-free | Avoids toxic solvents, atom-economical | rsc.orgresearchgate.net |

| Nitrile synthesis from aldehydes | Buffered aqueous solution | Optimized for aqueous-soluble substrates | nih.gov |

| Nitrile synthesis from aldoximes | Solvent-free, SnCl₄ | Environmentally benign | sphinxsai.com |

| α,β-unsaturated compound synthesis | Solvent-free, microwave irradiation | Rapid, efficient, environmentally friendly | oatext.com |

Energy-Efficient Synthetic Processes

Energy efficiency is a critical aspect of green chemistry, and microwave-assisted synthesis has emerged as a powerful tool in this regard. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods. scielo.org.mx

The synthesis of various pharmaceutically important compounds, such as benzodiazepin-2-ones, has been successfully carried out using microwave synthesizers. actascientific.com These methods often provide excellent yields in a matter of minutes, highlighting the energy and time-saving benefits of this technology. actascientific.com Microwave-assisted organic synthesis (MAOS) is considered a "green" technology, not only for its energy efficiency but also because it often allows for solvent-free reactions. scielo.org.mx The one-pot synthesis of terpyridine ligands from 2-acetylpyridine (B122185) under microwave irradiation without a catalyst is a prime example of an energy-efficient and environmentally friendly process. rsc.org

Kinetic studies have shown that microwave-assisted reactions can be significantly faster, sometimes by orders of magnitude, than those conducted with conventional heating. researchgate.net This acceleration is attributed to the rapid and uniform heating of the reaction mixture by microwaves. researchgate.net

Elucidation of Chemical Reactivity and Derivatization Pathways

Nucleophilic and Electrophilic Substitution Reactions

The electronic nature of the substituents on the aromatic ring makes it susceptible to nucleophilic attack while simultaneously deactivating it towards electrophilic substitution.

The chlorine atom and the nitrile group are primary sites for substitution reactions. The acetyl and nitrile moieties are strong electron-withdrawing groups, which significantly influences the reactivity of the C-Cl bond. This electron withdrawal reduces the electron density on the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org

The acetyl group is positioned para to the chlorine atom, while the nitrile group is in a meta position. For an SNAr reaction to proceed, the presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The para-acetyl group provides this necessary stabilization through resonance, thereby activating the chlorine atom for displacement by strong nucleophiles such as alkoxides, thiolates, and amines. The rate-determining step in these reactions is typically the initial attack by the nucleophile. masterorganicchemistry.comyoutube.com

The nitrile group itself contains an electrophilic carbon atom, making it prone to attack by nucleophiles. Under aqueous acidic or basic conditions, the nitrile can be hydrolyzed. This reaction proceeds via an amide intermediate (2-acetyl-5-chlorobenzamide), which can be isolated under controlled conditions, or the reaction can be driven to completion to yield the corresponding carboxylic acid (2-acetyl-5-chlorobenzoic acid).

Electrophilic aromatic substitution (EAS) on the 2-Acetyl-5-chlorobenzonitrile ring is challenging due to the presence of three deactivating groups. masterorganicchemistry.com Both the acetyl and nitrile groups are strong deactivators and direct incoming electrophiles to the meta position relative to themselves. The chlorine atom is also deactivating but acts as an ortho, para-director.

Analysis of the directing effects reveals the likely, though highly disfavored, position for electrophilic attack:

Acetyl group (at C2): Directs to C3.

Nitrile group (at C1): Directs to C4 and C6.

Chloro group (at C5): Directs to C4 (the C2 position is occupied).

The directing influences of the nitrile and chloro groups converge at the C4 position. Therefore, under forcing conditions (e.g., strong acids and high temperatures), electrophilic reactions such as nitration or sulfonation would be expected to yield the 4-substituted product, albeit slowly and in potentially low yields. libretexts.orgyoutube.com

Oxidation and Reduction Reactions

The acetyl and nitrile functional groups offer pathways for selective oxidation and reduction, allowing for targeted molecular transformations.

The distinct reactivity of the acetyl and nitrile groups allows for their selective reduction by choosing appropriate reagents.

Reduction of the Acetyl Group: The ketone can be selectively reduced to a secondary alcohol, 1-(4-chloro-2-cyanophenyl)ethanol, using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄). This transformation typically does not affect the nitrile or chloro groups. More vigorous reduction methods, such as the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reactions, can be employed to completely reduce the carbonyl to a methylene (B1212753) group, yielding 5-chloro-2-ethylbenzonitrile.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine, (4-chloro-2-cyanophenyl)methanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney Nickel. These conditions may also reduce the acetyl group, so careful selection of reagents and reaction conditions is necessary for selectivity.

The table below summarizes selective reduction possibilities.

| Functional Group | Reagent | Product |

|---|---|---|

| Acetyl (Ketone) | NaBH₄ | Secondary Alcohol |

| Acetyl (Ketone) | H₂NNH₂, KOH (Wolff-Kishner) | Methylene (-CH₂CH₃) |

| Nitrile | LiAlH₄ or H₂/Raney Ni | Primary Amine |

Reductive coupling of the ketone functionality, such as a pinacol (B44631) coupling reaction using magnesium amalgam, could theoretically produce a 1,2-diol, linking two molecules of this compound through a new carbon-carbon bond.

Oxidative coupling reactions, which typically proceed via single-electron transfer mechanisms, generally require electron-rich aromatic substrates. Given the highly electron-deficient nature of the this compound ring, it is not a suitable substrate for such transformations.

Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions

The presence of a chlorine atom on the aromatic ring makes this compound a valuable substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of the molecule. Palladium-catalyzed reactions are particularly common for aryl chlorides. wikipedia.orglibretexts.org

Notable cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgnih.gov Reacting this compound with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. semanticscholar.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between the aryl chloride and an amine. It serves as a powerful method for synthesizing complex aniline (B41778) derivatives.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to create a C-C triple bond and produce an arylethyne derivative.

Heck Coupling: This reaction forms a C-C bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst.

The table below provides an overview of potential cross-coupling derivatizations.

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryls, Styrenes |

| Buchwald-Hartwig | R₂NH | C-N | Aryl Amines |

| Sonogashira | R-C≡CH | C-C | Aryl Alkynes |

| Heck | Alkene | C-C | Substituted Alkenes |

| Stille | R-Sn(Alkyl)₃ | C-C | Biaryls, Styrenes |

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboronic acids or esters and organic halides. libretexts.org While direct studies on this compound are not extensively documented in readily available literature, the reactivity of similar chloro-aromatic ketones and nitriles in Suzuki-Miyaura couplings is well-established. nih.gov

Generally, the reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride. Subsequent transmetalation with the boronic acid, followed by reductive elimination, yields the coupled product and regenerates the active palladium catalyst. libretexts.org

For a hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid, such as (4-methoxyphenyl)boronic acid, a typical reaction setup would involve a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base such as K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane and water. The reaction conditions, including temperature and reaction time, would need to be optimized to achieve a good yield of the desired biaryl product. The acetyl and nitrile groups are generally stable under these conditions.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Boronic Acid | Arylboronic acids (e.g., (4-methoxyphenyl)boronic acid) |

| Base | K₂CO₃, Cs₂CO₃, Na₂CO₃ |

| Solvent | Toluene/Water, Dioxane/Water |

| Temperature | 80-120 °C |

Sonogashira Coupling and Related Processes

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by a combination of palladium and copper complexes. beilstein-journals.orgrsc.org This reaction is instrumental in the synthesis of substituted alkynes, which are valuable intermediates in organic synthesis.

In the context of this compound, the chloro group can serve as the electrophilic partner in a Sonogashira coupling with a terminal alkyne. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst like CuI, and an amine base, such as triethylamine (B128534) or diisopropylamine, which also often serves as the solvent. beilstein-journals.org

The catalytic cycle involves the formation of a copper acetylide in situ, which then undergoes transmetalation to the palladium center after oxidative addition of the palladium catalyst to the aryl chloride. Reductive elimination from the resulting palladium complex affords the arylated alkyne and regenerates the active palladium catalyst. The acetyl and nitrile functionalities on the this compound ring are generally tolerant of the mild conditions employed in Sonogashira couplings.

Table 2: Typical Sonogashira Coupling Reaction Components

| Component | Function | Example |

|---|---|---|

| Palladium Catalyst | Main catalyst for C-C bond formation | Pd(PPh₃)₂Cl₂ |

| Copper(I) Co-catalyst | Facilitates alkyne activation | CuI |

| Base | Neutralizes HX by-product, solvent | Triethylamine, Diisopropylamine |

| Terminal Alkyne | Nucleophilic partner | Phenylacetylene |

Palladium-Catalyzed Direct Arylation Studies

Palladium-catalyzed direct C-H arylation has gained prominence as an atom-economical and environmentally benign alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents. researchgate.netnih.gov These reactions involve the direct coupling of an aryl halide with a C-H bond of another aromatic compound.

While specific studies detailing the direct arylation of an external aromatic compound using this compound as the aryl halide partner are not prevalent, the principles of such reactions are well-understood. The reaction would involve a palladium catalyst, often in conjunction with a phosphine (B1218219) or N-heterocyclic carbene ligand, a base, and a suitable solvent. The mechanism typically involves oxidative addition of the palladium catalyst to the C-Cl bond of this compound, followed by coordination to the C-H bond of the coupling partner, C-H bond activation, and reductive elimination to form the biaryl product.

Conversely, one could envision the direct arylation of a C-H bond on the this compound ring itself, although the directing effects of the acetyl and nitrile groups would need to be considered to predict the regioselectivity of such a transformation. The electron-withdrawing nature of these groups would likely direct arylation to specific positions on the benzene (B151609) ring.

Cycloaddition and Ring-Forming Reactions

The functional groups present in this compound, particularly the acetyl and nitrile moieties, can participate in various cycloaddition and ring-forming reactions to construct heterocyclic systems.

Formation of Heterocyclic Ring Systems (e.g., Benzothiadiazines, Pyrazolopyridines)

The synthesis of fused heterocyclic systems often relies on the strategic use of functionalized aromatic precursors. While direct reports on the synthesis of benzothiadiazines from this compound are scarce, analogous structures can be considered. For instance, the synthesis of benzothiadiazine dioxides has been reported from 2-cyanobenzenesulfonylchloride, a structurally related compound. This suggests that if the acetyl group of this compound were converted to a sulfonyl chloride, a similar cyclization with hydrazine could potentially lead to a benzothiadiazine derivative.

The formation of pyrazolopyridines from precursors containing a nitrile group is a known synthetic strategy. For example, substituted pyrazolopyridines have been synthesized from precursors containing a cyano group on a pyridine (B92270) ring. A plausible, though not explicitly reported, route could involve the reaction of this compound with hydrazine to form a hydrazone, which could then undergo further reactions and cyclization to form a pyrazole (B372694) ring. Subsequent manipulation of the acetyl and chloro groups could then lead to the formation of a fused pyridine ring, yielding a pyrazolopyridine scaffold.

Intramolecular Cyclization Studies

The presence of both an acetyl and a nitrile group in an ortho-relationship on the benzene ring of this compound provides a template for intramolecular cyclization reactions. Although specific studies on this compound are not widely available, the general principles of such cyclizations can be applied.

For instance, treatment with a strong base could potentially deprotonate the methyl group of the acetyl moiety, and the resulting enolate could attack the nitrile carbon to form a five-membered ring after tautomerization. Alternatively, reduction of the acetyl group to a secondary alcohol, followed by activation and nucleophilic attack by the nitrile nitrogen, could lead to the formation of a fused heterocyclic system. The specific reaction conditions and reagents would determine the nature of the cyclized product.

Nitrile Hydrolysis and Amidation Reactions

The nitrile group of this compound is susceptible to hydrolysis and amidation, providing synthetic routes to the corresponding carboxylic acid and amide derivatives, respectively. These transformations are fundamental in organic synthesis for altering the electronic and steric properties of the molecule and for providing a handle for further functionalization.

Nitrile Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a strong acid, such as sulfuric acid or hydrochloric acid, in the presence of water. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis to the carboxylic acid.

Base-catalyzed hydrolysis is usually carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. The resulting iminolate is then protonated and further hydrolyzed to the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. In the case of this compound, both methods would be expected to yield 2-acetyl-5-chlorobenzoic acid.

Amidation Reactions

The conversion of the nitrile group to an amide can also be achieved under controlled acidic or basic conditions. Partial hydrolysis of the nitrile under milder acidic or basic conditions can often be controlled to stop at the amide stage. For example, treatment with concentrated sulfuric acid at a controlled temperature can yield the primary amide. Alternatively, reaction with hydrogen peroxide in the presence of a base is a common method for the selective conversion of nitriles to amides. For this compound, these methods would be expected to produce 2-acetyl-5-chlorobenzamide. The reverse reaction, the dehydration of an amide to a nitrile, is also a common transformation, often achieved using a dehydrating agent like phosphorus pentoxide. chemicalbook.com

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific NMR analytical data for 2-Acetyl-5-chlorobenzonitrile is not available in the public domain.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Experimentally determined chemical shifts for the protons (¹H) and carbons (¹³C) of this compound have not been published. Therefore, a detailed analysis and a corresponding data table of chemical shifts cannot be compiled.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

There are no available reports on the use of two-dimensional NMR techniques for this compound. researchgate.net Techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton-carbon pairs, and HMBC (Heteronuclear Multiple Bond Correlation), which shows longer-range proton-carbon correlations, are crucial for unambiguous structural assignment. columbia.edusdsu.eduprinceton.edu The absence of this data prevents a complete structural elucidation based on NMR.

Mass Spectrometry (MS) Analysis

No mass spectrometry analyses for this compound have been documented in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive method for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. rsc.org However, no HRMS data for this compound, which would confirm its molecular formula of C₉H₆ClNO, has been reported.

Fragmentation Pattern Analysis for Structural Elucidation

The analysis of fragmentation patterns in mass spectrometry provides valuable clues about a molecule's structure. As no mass spectra for this compound are available, a discussion of its fragmentation behavior is not possible.

Vibrational Spectroscopy (IR and Raman)

Detailed experimental data from vibrational spectroscopy, including both Infrared (IR) and Raman spectra, for this compound is not available. chemicalbook.comthermofisher.com Such spectra would reveal information about the functional groups present in the molecule, such as the carbonyl (C=O) of the acetyl group and the nitrile (C≡N) group. youtube.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. researchgate.net The infrared spectrum of an organic compound provides a unique fingerprint, with specific absorption bands corresponding to the vibrational frequencies of different bonds. libretexts.org

For this compound, the key functional groups are the acetyl group (C=O), the chloro group (C-Cl), and the benzonitrile (B105546) group (C≡N and aromatic C-H). The characteristic IR absorption frequencies for these groups are summarized in the table below.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Description |

| Acetyl | C=O | 1650-1800 core.ac.uk | Strong absorption. For conjugated ketones, this peak may shift to a lower wavenumber. libretexts.org |

| Benzonitrile | C≡N | 2220-2260 copbela.org | Medium, sharp absorption. libretexts.org |

| Aromatic C-H | 3000-3100 core.ac.uk | Often weak peaks. | |

| Chloro | C-Cl | (Fingerprint Region) | Absorptions in the complex fingerprint region (1200-700 cm⁻¹) are difficult to assign definitively to a specific C-Cl stretch without comparative analysis. libretexts.org |

| Methyl | C-H (stretch) | ~2925 copbela.org | Aliphatic C-H stretching vibrations. |

This table presents expected ranges for the functional groups found in this compound based on general principles of IR spectroscopy. Actual peak positions can vary due to the specific molecular environment.

The presence of a strong band in the 1650-1800 cm⁻¹ region would confirm the acetyl group's carbonyl stretch. core.ac.uk A sharp absorption around 2220-2260 cm⁻¹ is indicative of the nitrile group. libretexts.orgcopbela.org The aromatic nature of the benzene (B151609) ring would be supported by weaker absorptions in the 3000-3100 cm⁻¹ range. core.ac.uk

Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Data

FT-Raman spectroscopy provides vibrational data that is complementary to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared radiation due to changes in dipole moment, Raman spectroscopy relies on the scattering of light due to changes in polarizability. americanpharmaceuticalreview.com This often results in different relative intensities for the same vibrational modes. For instance, non-polar bonds with symmetric vibrations, which may be weak or inactive in the IR spectrum, can produce strong signals in the Raman spectrum. americanpharmaceuticalreview.com

In the case of this compound, FT-Raman spectroscopy can be particularly useful for observing the C≡N and C-Cl stretching vibrations, as well as the aromatic ring breathing modes. The symmetric vibrations of the benzene ring are often more pronounced in the Raman spectrum. americanpharmaceuticalreview.com Comparing the FT-IR and FT-Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. pharmatutor.org This technique provides insights into the electronic structure and can be used to study photophysical processes.

Electronic Absorption Spectra and Electronic Transitions

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* electronic transitions. elte.hu The benzonitrile and acetyl groups are chromophores, which are groups of atoms responsible for the molecule's UV/Vis absorption. vscht.cz

π→π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar extinction coefficient, ε) and occur in molecules with double or triple bonds and aromatic systems. elte.hu

n→π transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen of the acetyl group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions. pharmatutor.org

The conjugation between the benzene ring, the acetyl group, and the nitrile group will influence the energy and intensity of these transitions. Conjugation typically leads to a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity. elte.hu

Photophysical Studies (e.g., Luminescence Quenching Investigations)

Photophysical studies, such as luminescence quenching, can provide information about the excited state properties of a molecule and its interactions with other species. Although luminescence is not always observed from organic molecules, quenching experiments can still be performed if the molecule participates in energy or electron transfer processes. acs.org

For instance, the excited state of this compound could be quenched by an electron donor or acceptor. By measuring the decrease in luminescence intensity or lifetime in the presence of a quencher, information about the rate of the quenching process can be obtained. uni-regensburg.de Such studies are valuable in understanding the potential of the molecule in applications like photoredox catalysis. uni-regensburg.de For example, time-resolved luminescence quenching studies with 2-chlorobenzonitrile (B47944) as a quencher have been used to determine the bimolecular quenching constant (kq). uni-regensburg.de

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. birmingham.ac.uk

Single Crystal X-ray Diffraction for Solid-State Structure Determination

By diffracting X-rays off a single crystal of this compound, a unique diffraction pattern is obtained. This pattern is governed by Bragg's Law and contains detailed information about the crystal lattice and the arrangement of atoms within the unit cell. americanpharmaceuticalreview.com The analysis of this diffraction data allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state. brynmawr.edu This technique is considered the gold standard for structural elucidation of crystalline materials. americanpharmaceuticalreview.com The resulting three-dimensional structure provides invaluable insights into how the molecules pack in the crystal lattice and the nature of any non-covalent interactions, such as hydrogen bonding or π-π stacking, which can influence the physical properties of the solid.

Based on a comprehensive search of scientific literature, specific crystallographic data and a detailed analysis of the crystal packing and intermolecular interactions for the compound This compound are not available in the public domain.

While research exists on structurally related molecules, such as other chlorinated benzonitriles, this information does not directly apply to this compound. For instance, studies on 2,6-dichlorobenzonitrile (B3417380) reveal the presence of strong intermolecular contacts involving halogen atoms (X⋯X) and hydrogen-nitrogen bonds (H⋯N), whereas in other chlorobenzonitriles, interactions between the halogen atom and the nitrile group (X⋯N) are more dominant. mdpi.com However, without experimental data for this compound, any description of its crystal structure would be speculative.

Therefore, it is not possible to provide the requested detailed article section on "Crystal Packing and Intermolecular Interactions Analysis" with specific research findings and data tables for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the molecular structure and properties of 2-Acetyl-5-chlorobenzonitrile. These computational methods provide insights that complement experimental data.

Density Functional Theory (DFT) Studies for Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly using the B3LYP functional, have been employed to determine the molecule's optimized geometry. mdpi.comrsc.org This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.

The geometry optimization is performed without any symmetry constraints, allowing for the natural structure of the molecule to be determined. rsc.org The optimized geometrical parameters, such as bond lengths and angles, are then calculated. These theoretical values can be compared with experimental data, often showing good agreement and confirming the accuracy of the computational model. rsc.org For instance, in related benzonitrile (B105546) derivatives, DFT calculations have been used to analyze vibrational spectra and provide detailed assignments of the fundamental vibrational modes. researchgate.netresearchgate.net

Table 1: Selected Optimized Geometrical Parameters of a Benzofuran-Pyrazolo-Pyridine Derivative (as an illustrative example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C1-C2 | 1.39 | - |

| C2-C3 | 1.42 | - |

| C1-N1 | - | 120.5 |

| C2-C1-N1 | - | 118.9 |

This table is illustrative. Specific optimized geometrical parameters for this compound would be determined through dedicated DFT calculations. Data for a related complex molecule, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine, is presented to show the type of data generated. rsc.org

Basis Set Selection and Validation

The choice of a basis set is a critical aspect of quantum chemical calculations as it dictates the accuracy and computational cost of the study. For DFT studies on molecules like this compound, various basis sets are available. A commonly used and well-regarded basis set is 6-311++G(d,p). rsc.orgtandfonline.com This basis set is known for providing a good balance between accuracy and computational efficiency.

The "6-311" indicates the number of Gaussian functions used to represent the core and valence atomic orbitals. The "++G" signifies the addition of diffuse functions, which are important for describing the electron density far from the atomic nuclei, crucial for anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in describing the shape of the orbitals and are essential for accurate geometry and energy calculations. rowansci.com

Validation of the chosen basis set is often achieved by comparing the calculated results, such as vibrational frequencies or geometric parameters, with available experimental data. rsc.org A high correlation between theoretical and experimental values confirms the appropriateness of the selected basis set for the system under investigation. unibo.it For instance, studies on similar molecules have shown that the B3LYP method combined with the 6-311++G(d,p) basis set provides results that are in good agreement with experimental FT-IR and FT-Raman spectra. tandfonline.com

Electronic Structure and Reactivity Analysis

The electronic properties of this compound, which govern its reactivity, can be elucidated through various computational analyses.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule. researchgate.net For related benzonitrile compounds, HOMO-LUMO analysis has been performed to understand their electronic properties and reactivity. tandfonline.comscispace.com The energies of these orbitals are typically calculated using DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p). tandfonline.com

Table 2: Illustrative HOMO-LUMO Energy Values

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -2.0 |

| Energy Gap (ΔE) | 4.5 |

This table provides example values to illustrate the concept. Actual values for this compound would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating the delocalization of electron density and the interactions between orbitals within a molecule. youtube.com It provides a detailed picture of the bonding and antibonding interactions, lone pairs, and the hyperconjugative interactions that contribute to molecular stability. ijcrar.comekb.eg

Hyperconjugation involves the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty or partially filled antibonding orbital. youtube.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). A larger E(2) value indicates a more significant interaction and greater stabilization of the molecule. ijcrar.com

For molecules containing electron-withdrawing and electron-donating groups, NBO analysis can reveal significant intramolecular charge transfer (ICT). ijcrar.com In the context of substituted benzonitriles, NBO analysis has been used to understand the stabilization arising from hyperconjugative interactions and the delocalization of electron density. tandfonline.com For example, in a related molecule, 4-chloro-3-formyl-6-methylcoumarin, strong intramolecular hyperconjugative interactions were identified, leading to molecular stabilization. ijcrar.com

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. rsc.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.net The MESP is mapped onto the total electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. rsc.org Green areas represent regions of neutral potential.

For various organic molecules, MESP analysis has been successfully used to identify reactive sites and understand their chemical behavior. tandfonline.comresearchgate.net By analyzing the MESP of this compound, one can predict how it will interact with other molecules and identify the most reactive parts of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic excited states of molecules. acs.orgresearchgate.net This approach allows for the calculation of properties related to a molecule's absorption and emission of light, providing insights into its photophysical behavior. aip.orgnih.gov For a molecule like this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the energies of maximum absorption in an electronic spectrum, and the associated oscillator strengths, which relate to the intensity of the absorption bands. acs.org

The calculations are typically performed using a hybrid functional, such as B3LYP or MPW1PW91, in conjunction with a suitable basis set like 6-311+G(2d,p), to compute the excitation energies. acs.orgacs.org The results of these calculations help in understanding the nature of the electronic transitions, for instance, by identifying them as transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other molecular orbitals. researchgate.net This analysis is crucial for interpreting experimental UV-Vis spectra and understanding the charge-transfer characteristics of the molecule upon excitation. acs.org The study of excited states can also involve optimizing the geometry of the molecule in its excited state to understand relaxation pathways and emission properties (fluorescence). aip.orgnih.gov

A representative TD-DFT calculation for an aromatic nitrile would yield data on the primary electronic transitions. The following table illustrates the kind of information obtained from such a study, detailing the excitation energy (in eV), the corresponding wavelength (in nm), the oscillator strength (f), and the major orbital contributions to the transition.

Table 1: Illustrative TD-DFT Excited State Properties

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 4.45 | 278.6 | 0.0012 | HOMO -> LUMO (92%) |

| S2 | 4.88 | 254.1 | 0.2540 | HOMO-1 -> LUMO (85%) |

| S3 | 5.15 | 240.7 | 0.1135 | HOMO -> LUMO+1 (89%) |

Prediction of Spectroscopic Parameters

Computational Vibrational Frequencies and Assignments

Computational methods, particularly Density Functional Theory (DFT), are widely used for predicting the vibrational spectra (infrared and Raman) of molecules. niscpr.res.inresearchgate.net For this compound, a DFT calculation, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), can be performed to compute the harmonic vibrational frequencies. derpharmachemica.comorientjchem.org These theoretical calculations provide a full vibrational spectrum, where each frequency corresponds to a specific normal mode of vibration. derpharmachemica.comresearchgate.net

Due to the approximations inherent in the theoretical models and the neglect of anharmonicity, the calculated frequencies often show systematic deviations from experimental values. derpharmachemica.com To improve the agreement with experimental data, the computed frequencies are commonly scaled using specific scaling factors. derpharmachemica.com A detailed assignment of each vibrational mode is then carried out using Potential Energy Distribution (PED) analysis, which quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.net This allows for the confident assignment of characteristic vibrational bands, such as the C≡N stretch, C=O stretch, C-Cl stretch, and various aromatic C-H and C-C vibrations. orientjchem.orgaip.org

The following table provides a representative set of calculated vibrational frequencies and their assignments for a substituted benzonitrile, illustrating the type of data generated from such a computational analysis.

Table 2: Illustrative Computational Vibrational Frequencies and Assignments

| Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) | Potential Energy Distribution (PED) % |

|---|---|---|

| 3086 | Aromatic C-H Stretch | ν(CH) 98% |

| 2242 | C≡N Stretch | ν(CN) 85% |

| 1695 | C=O Stretch | ν(CO) 88% |

| 1580 | Aromatic C-C Stretch | ν(CC) 75% |

| 1285 | C-C(=O) Stretch | ν(C-C) 45% |

| 840 | C-H Out-of-plane Bend | γ(CH) 80% |

| 750 | C-Cl Stretch | ν(C-Cl) 65% |

Non-Linear Optical (NLO) Properties Prediction

Calculation of Electric Dipole Moment, Polarizability, and Hyperpolarizability

Computational chemistry provides essential tools for predicting the non-linear optical (NLO) properties of molecules. orientjchem.orgresearchgate.net These properties are determined by how a molecule's charge distribution responds to an external electric field. The key parameters include the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). scirp.org These values can be calculated using DFT methods, often with functionals like B3LYP or B3PW91 and appropriate basis sets, to understand a molecule's potential for NLO applications. scirp.orgijeat.org

The table below presents an example of calculated NLO properties for a substituted aromatic nitrile, showing the individual tensor components and the total magnitudes.

Table 3: Illustrative Calculated NLO Properties

| Parameter | Component | Calculated Value (a.u.) | Calculated Value (esu) |

|---|---|---|---|

| Dipole Moment (μ) | μ_x | -1.85 | 4.98 D |

| μ_y | -0.85 | ||

| μ_z | 0.15 | ||

| μ_total | 1.97 | ||

| Polarizability (α) | α_xx | 165.2 | 24.5 x 10⁻²⁴ |

| α_yy | 140.8 | ||

| α_zz | 55.1 | ||

| α_total | 120.4 | ||

| First Hyperpolarizability (β) | β_x | -850.5 | 8.1 x 10⁻³⁰ |

| β_y | -250.1 | ||

| β_z | -12.3 | ||

| β_vec | -932.7 | ||

| β_total | 932.9 |

Mechanistic Investigations of Chemical Transformations

Reaction Pathway Elucidation

Elucidating a reaction pathway involves a detailed, step-by-step examination of the conversion of reactants to products. This includes the identification of any transient molecules, known as intermediates, and the characterization of high-energy states, or transition states, that connect them.

Transition State Characterization and Activation Energy Calculations

A transition state is the highest-energy point along a reaction coordinate, representing a fleeting molecular configuration as bonds are broken and formed. Its characterization often relies on computational chemistry to determine its geometry and energy. The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the reaction rate. No specific transition state characterizations or activation energy calculations for reactions of 2-Acetyl-5-chlorobenzonitrile are available in the reviewed literature.

Radical-Mediated Reaction Mechanisms

Radical-mediated reactions involve species with unpaired electrons and are often initiated by light or heat. libretexts.org These reactions typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental process where an electron is transferred from one chemical species to another, often initiating a radical-based reaction sequence. researchgate.net This process is common in photoredox catalysis and electrochemistry. The feasibility of a SET process is determined by the redox potentials of the donor and acceptor molecules. While the reduction potential for the related compound 2-chlorobenzonitrile (B47944) has been noted as challenging, specific data regarding SET processes involving this compound is not documented.

Electron Donor-Acceptor (EDA) Complex Formation

An Electron Donor-Acceptor (EDA) complex is a transient assembly of an electron-rich molecule (donor) and an electron-poor molecule (acceptor). nih.govnih.gov The formation of these complexes can be identified by the appearance of a new absorption band in the UV-visible spectrum. Upon absorption of light, the EDA complex can undergo single electron transfer, generating radical ions that initiate further reactions. researchgate.net While this is a widely studied phenomenon, there are no specific reports on the formation of EDA complexes with this compound.

Catalytic Cycle Analysis

A catalytic cycle is a representation of a multi-step reaction mechanism involving a catalyst. The cycle illustrates how the catalyst enters the reaction, is regenerated, and participates in the formation of the product. For example, in the synthesis of the related compound 2-chlorobenzonitrile via ammoxidation, a Mars–van Krevelen (MVK) type of redox mechanism has been proposed, involving the catalyst being reduced by ammonia (B1221849) and re-oxidized in a subsequent step. researchgate.net However, no specific catalytic cycles where this compound acts as a substrate or catalyst have been described in the available literature.

Regioselectivity and Stereoselectivity Control in Reactions

For a molecule like this compound, controlling both regioselectivity (where a reaction occurs) and stereoselectivity (the spatial orientation of the product) is crucial for synthesizing specific isomers.

Regioselectivity in reactions involving the aromatic ring of this compound is governed by the directing effects of the existing substituents. The chloro, acetyl, and nitrile groups are all electron-withdrawing and are therefore deactivating and meta-directing for electrophilic aromatic substitution. This means that an incoming electrophile would preferentially add to the positions meta to these groups.

In reactions involving the functional groups themselves, regioselectivity can be a key consideration. For example, in a [3+2] cycloaddition reaction between a nitrile oxide and a molecule with multiple unsaturations, the reaction can exhibit high chemo- and regioselectivity, favoring one reaction pathway over others. d-nb.info

Stereoselectivity is a primary concern in the reduction of the prochiral acetyl group of this compound to a chiral secondary alcohol. Achieving high stereoselectivity, particularly enantioselectivity, often requires the use of chiral catalysts or reagents. As previously mentioned, biocatalysts like KREDs are highly effective in this regard, producing one enantiomer in significant excess. researchgate.netnih.govproquest.com

Chemical methods for stereoselective ketone reduction also exist. Chiral metal complexes, such as those of ruthenium, rhodium, or iron, can catalyze the asymmetric hydrogenation of ketones with high enantioselectivity. acs.org The stereochemical outcome is determined by the specific chiral ligand coordinated to the metal center. Similarly, the use of stoichiometric chiral reducing agents, such as those derived from aluminum or boron hydrides with chiral modifiers, can also achieve stereoselective reduction. rsc.org

The following table provides examples of controlling regioselectivity and stereoselectivity in reactions relevant to this compound.

| Reaction Type | Aspect of Selectivity | Controlling Factors | Expected Outcome for this compound |

| Electrophilic Aromatic Substitution | Regioselectivity | Directing effects of -Cl, -C(O)CH₃, -CN | Substitution at positions meta to existing groups. |

| Ketone Reduction | Stereoselectivity (Enantioselectivity) | Chiral biocatalysts (KREDs) or chiral metal complexes. researchgate.netacs.org | Formation of a single enantiomer of the corresponding alcohol. |

| Nitrile Reduction | Chemoselectivity | Choice of catalyst (e.g., Ni-based for nitrile). rsc.orgosaka-u.ac.jp | Selective reduction of the nitrile over the ketone. |

Applications in Advanced Chemical Synthesis

Intermediate in Complex Organic Molecule Synthesis

2-Acetyl-5-chlorobenzonitrile serves as a crucial starting material for the construction of elaborate organic structures, including heterocyclic compounds and advanced aromatic systems. The presence of multiple reactive sites—the ketone, the nitrile, and the activated aromatic ring—provides chemists with a powerful tool for molecular design and synthesis.

The structure of this compound is particularly well-suited for the synthesis of a variety of heterocyclic compounds. The acetyl and nitrile groups can participate in cyclization reactions to form rings containing nitrogen, sulfur, and oxygen.

One notable application is in the synthesis of pyrazole (B372694) derivatives. While direct synthesis from this compound is not widely documented, related compounds like 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile are used as intermediates in the preparation of more complex molecules, such as (S)-3-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-5-carboxamide, which has potential therapeutic applications. google.comgoogle.com The general synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound (which can be formed from an acetyl group) with hydrazine (B178648). slideshare.net

Furthermore, substituted 2-chlorobenzonitriles are utilized in the synthesis of 2-acetyl-substituted benzo[b]thiophenes. thieme-connect.com In a representative procedure, a substituted 2-chlorobenzonitrile (B47944) is reacted with 2-mercaptoacetone in the presence of potassium carbonate in water to yield the corresponding 2-acetylbenzo[b]thiophene. thieme-connect.comthieme-connect.com This reaction highlights the utility of the chloro and nitrile functionalities in building fused heterocyclic systems.

The synthesis of quinazolines, another important class of heterocyclic compounds, often proceeds from 2-aminobenzonitrile (B23959) derivatives. organic-chemistry.orgresearchgate.net For instance, 2-aminobenzonitriles can react with other reagents in cyclization reactions to form the quinazoline (B50416) ring system. organic-chemistry.orggoogle.com While this would require the initial reduction or transformation of the acetyl group of this compound to an amino group, it points to a potential synthetic pathway towards these biologically active molecules.

The versatility of this scaffold is further demonstrated in the synthesis of various pyridine (B92270) derivatives. mdpi.com The Kröhnke pyridine synthesis, for example, utilizes α-pyridinium methyl ketone salts (derivable from an acetyl group) and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org Other methods involve the [3+3]-type condensation of oxime acetates with α,β-unsaturated aldehydes, catalyzed by copper and a secondary amine. orgsyn.org

Table 1: Examples of Heterocyclic Scaffolds from Benzonitrile (B105546) Derivatives

| Heterocyclic Class | Precursor Type | Synthetic Method | Reference |

|---|---|---|---|

| Pyrazoles | 2-chlorobenzonitrile derivatives | Cycloaddition/Condensation | google.comorganic-chemistry.org |

| Benzo[b]thiophenes | Substituted 2-chlorobenzonitriles | Reaction with 2-mercaptoacetone | thieme-connect.comthieme-connect.com |

| Quinazolines | 2-aminobenzonitriles | Cyclization with various reagents | organic-chemistry.orgresearchgate.netgoogle.com |

This compound can also serve as a building block for more complex aromatic systems through reactions like cross-coupling. The chlorine atom on the benzene (B151609) ring is susceptible to substitution, allowing for the introduction of other aryl groups. For example, the Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids. uwindsor.ca This would enable the synthesis of biphenyl (B1667301) derivatives and other poly-aromatic structures from this compound.

Additionally, the acetyl and nitrile groups can be transformed to direct the formation of fused aromatic rings. While specific examples for this compound are scarce, the general reactivity of its functional groups is well-established in organic synthesis for building such systems.

Role in Materials Science Precursors

In the field of materials science, this compound and related aromatic nitriles are valuable precursors for the synthesis of polymers and functional materials.

While direct polymerization of this compound is not commonly reported, its derivatives can be used to create polymers. For instance, a related compound, 2-Acetyl-5-chlorophenyl acrylate (B77674), has been used in the synthesis of new carrier polymers. uobaghdad.edu.iq This suggests that this compound could be chemically modified to introduce a polymerizable group, such as a vinyl or acrylate moiety, thereby serving as a monomer for creating polymers with specific properties conferred by the chloro and cyano functionalities. The polymerization of pyrrole (B145914) derivatives, for instance, can be initiated photochemically. rsc.org

Aromatic nitriles, as a class, are used in the manufacture of optical brighteners. chemicalbook.com These fluorescent whitening agents absorb light in the ultraviolet spectrum and re-emit it in the blue region, making materials appear whiter. nih.govwikipedia.org The synthesis of many optical brighteners is based on stilbene (B7821643) derivatives, which can be built up from smaller aromatic precursors. nih.govfibre2fashion.com Although a direct link for this compound is not established, its aromatic nitrile structure makes it a potential candidate for modification into such fluorescent compounds.

Utilization in Agrochemical and Dye Intermediates

Benzonitrile derivatives are widely used as intermediates in the synthesis of agrochemicals and dyes. chemicalbook.comyancuichem.com The presence of the chloro and nitrile groups makes them valuable synthons for creating a wide range of active ingredients and colorants.

For example, 2-chlorobenzonitrile is a key intermediate in the production of the dye intermediate 2-cyano-4-nitroaniline. lookchem.com It is also a precursor in the synthesis of certain agrochemicals. yancuichem.commdpi.com A patent for a fungicidal composition includes a compound derived from 4-amino-3-chlorobenzonitrile, highlighting the importance of this class of molecules in agriculture. googleapis.com

In the realm of dyes, benzonitriles are precursors to various classes of dyes, including disperse dyes used for coloring polyester (B1180765) fabrics. nih.govekb.egdiscoveryjournals.org The synthesis often involves diazotization of an amino-substituted precursor followed by coupling with another aromatic component. While a direct synthetic route from this compound to a specific dye is not detailed in the available literature, its chemical structure is amenable to the transformations typically employed in dye synthesis.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acetyl-5-chlorophenyl acrylate |

| 2-Acetyl-substituted Benzo[b]thiophenes |

| 2-amino-5-chlorobenzonitrile (B58002) |

| 2-aminobenzonitriles |

| 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile |

| 2-chlorobenzonitrile |

| 2-cyano-4-nitroaniline |

| 2-mercaptoacetone |

| 3-amino-2,5-dichlorobenzoic acid |

| 4-amino-3-chlorobenzonitrile |

| (S)-3-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-5-carboxamide |

| boronic acids |

| chloramben |

| dinoben |

| hydrazine |

| potassium carbonate |

| pyrazole |

| pyridines |

| quinazolines |

Synthetic Building Block for Specialized Agrochemicals

Aromatic nitriles are recognized as crucial structural motifs in a wide array of agrochemicals, including herbicides and pesticides. researchgate.netmdpi.comsphinxsai.com The chlorinated benzonitrile framework, in particular, is a common feature in many commercially significant agricultural products. The compound this compound serves as a valuable intermediate in this sector due to its trifunctional nature, which allows for the systematic construction of complex, biologically active molecules.

The synthesis of specialized agrochemicals often involves multi-step processes where specific functionalities are added to a core structure. The acetyl group on the this compound ring can undergo a variety of chemical transformations, such as condensation reactions, to build more elaborate side chains. The nitrile and chloro groups can be subsequently modified or can participate in cyclization reactions to form heterocyclic systems, which are prevalent in modern agrochemicals. For instance, related compounds like 2-chlorobenzonitrile are established intermediates for agricultural chemicals. lookchem.comexportersindia.com Benzonitriles, in general, are considered key intermediates in the synthesis of herbicides and other agrochemicals. researchgate.net The presence of the acetyl group in addition to the chloro and nitrile functionalities provides a strategic advantage for creating diverse molecular architectures tailored for specific pesticidal or herbicidal activity.

Chromophore and Auxochrome Precursor in Dye Synthesis

In the field of dye chemistry, benzonitriles are important intermediates for producing colorants. sphinxsai.comchemicalbook.com The compound 2-chlorobenzonitrile is explicitly used as a precursor for dye intermediates. lookchem.comwikipedia.orgnih.gov this compound builds upon this foundation, offering additional synthetic pathways for complex dyes.

A dye molecule typically consists of a chromophore, the part of the molecule responsible for its color, and auxochromes, which modify the color and enhance the dye's affinity for the substrate. The core structure of this compound can be elaborated to become part of a larger conjugated system, forming the chromophore. The nitrile group is often a key component in the synthesis of azo dyes and other heterocyclic colorants. nih.gov

Chemical Compound Data

Table 1: Computed Properties of this compound (Note: The following properties are computationally predicted as experimental data is not readily available.)

| Property | Value |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.60 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Cl)C#N |

| InChI Key | FDLGNXSOVLCJSP-UHFFFAOYSA-N |

| Topological Polar Surface Area | 40.9 Ų |